molecular formula C11H10ClN3O3S B2574057 2-chloro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide CAS No. 1421493-50-6

2-chloro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide

Cat. No.: B2574057
CAS No.: 1421493-50-6
M. Wt: 299.73
InChI Key: PLJQHSUMEXYTHX-UHFFFAOYSA-N
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Description

2-chloro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antimicrobial agents. This compound features a chloro group, a methoxypyrimidinyl group, and a benzenesulfonamide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide typically involves the reaction of 2-chloro-5-methoxypyrimidine with benzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or primary amines in the presence of a base.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed

    Nucleophilic substitution: Formation of substituted sulfonamides.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Coupling reactions: Formation of biaryl compounds.

Scientific Research Applications

2-chloro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide is unique due to its combination of a chloro group, a methoxypyrimidinyl group, and a benzenesulfonamide moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

2-chloro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O3S/c1-18-11-13-6-8(7-14-11)15-19(16,17)10-5-3-2-4-9(10)12/h2-7,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLJQHSUMEXYTHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)NS(=O)(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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